molecular formula C7H10NNaO7P2 B000858 Risedronate sodium CAS No. 115436-72-1

Risedronate sodium

Cat. No. B000858
M. Wt: 305.09 g/mol
InChI Key: DRFDPXKCEWYIAW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of risedronate sodium has been reported through several methods. One prominent synthesis route starts from nicotinic acid, which undergoes esterification, Claisen condensation, and Willgerodt-Kindler reaction to yield 3-pyridylacetic acid hydrochloride. This intermediate is then reacted with phosphorous acid and converted into its sodium salt form, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). Another method involves a TsOH catalyzed esterification among other steps, solving the solidification issue in the phosphine acidification step, making it more suitable for industrial production (Sun Shuxiang, L. Zhimin, Ren Bao-zeng, 2012).

Molecular Structure Analysis

Risedronate sodium's effectiveness can be attributed to its molecular structure, which allows for the inhibition of osteoclast activity. The molecule contains a pyridinyl group and bisphosphonate moieties that are crucial for its action on bone tissue. While specific studies detailing the molecular structure analysis were not identified, the synthesis routes provide insights into its structural components, highlighting the presence of functional groups critical for its activity.

Chemical Reactions and Properties

Risedronate sodium engages in chemical reactions typical of bisphosphonates, such as chelation with calcium ions in bone tissue, which is fundamental to its mechanism of action. Its chemical properties, including reactivity with bone mineral, are essential for its ability to reduce bone resorption. Although detailed chemical reaction studies were not highlighted, the synthesis and applications suggest its reactivity and stability under physiological conditions.

Physical Properties Analysis

The physical properties of risedronate sodium, such as solubility and stability, are crucial for its pharmaceutical formulation and bioavailability. Studies have focused on its formulation to enhance these properties, including the development of nanoparticles for improved oral bioavailability (Eliska Vaculikova et al., 2014).

Scientific Research Applications

  • Treatment and Prevention of Osteoporosis : Risedronate sodium is indicated for treating and preventing postmenopausal osteoporosis. It effectively prevents postmenopausal bone loss and decreases fractures in these patients. Research shows that risedronate increases bone mineral density in women with postmenopausal osteoporosis without severe side effects. It is also used in treating osteopenia, reducing the risk of fractures and improving bone turnover markers (Crandall, 2001; Välimäki et al., 2007).

  • Glucocorticoid-Induced Osteoporosis : Risedronate is effective in preventing and treating glucocorticoid-induced osteoporosis. Studies have shown its efficacy in increasing bone mineral density in non-ambulatory patients and those with rheumatoid arthritis, with minimal side effects (Cohran et al., 2013; Fujieda et al., 2020).

  • Paget's Disease : Risedronate sodium is effective in treating Paget's disease, a condition involving the breakdown and formation of bone, leading to enlarged and misshapen bones (Definitions, 2020).

  • Bone Loss after Oestrogen Withdrawal : In cases of abrupt oestrogen deficiency, low-dose risedronate sodium may protect against bone loss by enhancing osteoblast differentiation, suppressing adipocyte differentiation, and reducing osteocyte apoptosis (Wang et al., 2012).

  • Treatment of Scleromalacia : Risedronate sodium has been used in treating scleromalacia and protecting against osteoporosis, with a low incidence of severe adverse reactions (Gao Yong-y, 2007).

  • Cancer Treatment Synergy : Combining risedronate sodium with standard anticancer agents like doxorubicin and cisplatin has shown synergistic cytotoxic effects against osteosarcoma cell lines (Poradowski et al., 2022).

  • Safety and Efficacy Studies : Various studies have confirmed the safety and efficacy of risedronate sodium in treating postmenopausal osteoporosis, demonstrating a safety profile similar to placebo and effectiveness in increasing bone mineral density and decreasing bone turnover markers without significant adverse events (Li et al., 2005; Yuming et al., 2008).

  • Pharmaceutical Analysis and Stability : The green high-performance liquid chromatography-ultraviolet (HPLC-UV) method has been used for analyzing risedronate sodium in bulk and tablet formulations. This method is applicable for content uniformity, dissolution, and stability testing. Furthermore, the kinetic study of the thermally induced degradation of risedronate shows its improved stability when combined with certain excipients (Moustapha et al., 2020; Vlase et al., 2018).

  • Alternative Delivery Methods : Research has explored alternative delivery methods for risedronate sodium, including pulmonary delivery for bisphosphonates and pH-responsive formulations to reduce esophageal irritation (Jang et al., 2014; Nasr et al., 2011).

Safety And Hazards

Risedronate Sodium is toxic and contains a pharmaceutically active ingredient . It can cause serious eye irritation and is suspected of damaging fertility or the unborn child . It can also cause damage to organs, specifically bones .

properties

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFDPXKCEWYIAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105462-24-6 (Parent)
Record name Risedronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20924178
Record name Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risedronate sodium

CAS RN

115436-72-1, 122458-82-6
Record name Risedronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NE 58095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Risedronate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISEDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risedronate sodium
Reactant of Route 2
Risedronate sodium
Reactant of Route 3
Risedronate sodium
Reactant of Route 4
Risedronate sodium
Reactant of Route 5
Risedronate sodium
Reactant of Route 6
Risedronate sodium

Citations

For This Compound
2,000
Citations
Y Sato, J Iwamoto, T Kanoko… - Archives of internal …, 2005 - jamanetwork.com
… The purpose of this study is to evaluate the effectiveness of risedronate sodium, an inhibitor … 140 received a daily dose of 2.5 mg risedronate sodium and the other 140 received placebo. …
Number of citations: 166 jamanetwork.com
L Yuming, Z Zhongzhi, D Xiuling, C Lulu - Journal of Huazhong University …, 2005 - Springer
… indicate risedronate sodium has … risedronate sodium doesn't increase mortality of population, and the main side-effects are gastrointestinal symptoms [la]. In our trial, risedronate sodium …
Number of citations: 11 link.springer.com
M Fazil, MQ Hassan, S Baboota, J Ali - Drug delivery, 2016 - Taylor & Francis
… Objective: The purpose of the present work was to develop and evaluate polymeric nanoparticles (NPs) of risedronate sodium (RIS) for the treatment of OP using intranasal (IN) route in …
Number of citations: 27 www.tandfonline.com
J Kolmas, K Pajor, L Pajchel, A Przekora… - International journal …, 2017 - Taylor & Francis
… Risedronate sodium (RIS) was introduced to the obtained spherical microgranules of a size of about 1.1–1.5 mm in 2 ways: during the granules’ preparation (RIS solution added to a …
Number of citations: 23 www.tandfonline.com
B Chauhan, S Shimpi, KR MAHADIK… - Acta Pharmaceutica, 2004 - hrcak.srce.hr
… After filtration through Whatman filter paper 41, the concentration of risedronate sodium was determined spectrophotometrically at 261.2 nm. Release studies were performed in triplicate…
Number of citations: 51 hrcak.srce.hr
B Chauhan, S Shimpi, KR Mahadik… - Drug development and …, 2005 - Taylor & Francis
Single and multi-unit floating matrices of risedronate sodium were prepared using Gelucire® 43/01 by melt solidification and melt granulation technique, respectively. The controlled …
Number of citations: 35 www.tandfonline.com
E Vaculikova, D Placha, M Pisarcik, P Peikertova… - Molecules, 2014 - mdpi.com
… As risedronate sodium salt is soluble in water, this medium was chosen as a solvent. Risedronate sodium was dissolved in water and added to the solution of excipient under …
Number of citations: 27 www.mdpi.com
KD Pandya, NV Shah, DY Gohil, AK Seth… - Indian Journal of …, 2019 - researchgate.net
… The aim of the present research work was to develop risedronate sodium (RS)-loaded NSs, using design of the experiment, for the better management of osteoporosis. …
Number of citations: 14 www.researchgate.net
D Ilem-Ozdemir, E Gundogdu, M Ekinci… - Drug Development …, 2015 - Taylor & Francis
… The purpose of this work is to prepare a self-microemulsifying drug delivery system (SMEDDS) for risedronate sodium (RSD) and to compare the permeability with RSD solution. The …
Number of citations: 17 www.tandfonline.com
M Nasr, GAS Awad, S Mansour, I Taha… - European journal of …, 2011 - Elsevier
… Risedronate sodium was formulated into polylactide-co-… based on the radiolabeling of risedronate sodium with I 125 was … high bone deposition for risedronate sodium following the …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.